Hdac-IN-56

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

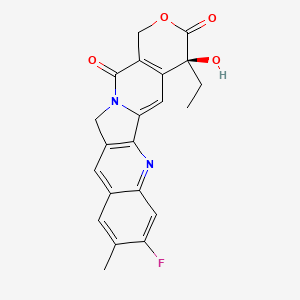

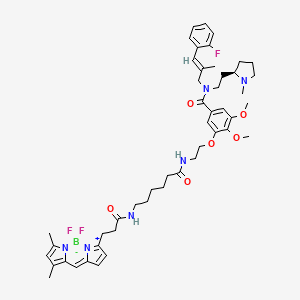

Hdac-IN-56 is an orally active inhibitor of class I histone deacetylase (HDAC). It exhibits inhibitory constants (IC50) of 56.0 ± 6.0 nM for HDAC1, 90.0 ± 5.9 nM for HDAC2, and 422.2 ± 105.1 nM for HDAC3 . This compound displays robust antitumor activity, marked by its ability to significantly elevate intracellular acetylhistone H3 and P21 levels, while also inducing G1 cell cycle arrest and apoptosis effectively .

Métodos De Preparación

The preparation of Hdac-IN-56 involves several synthetic routes and reaction conditions. One method includes the use of a fluorometric assay kit to measure the enzymatic activity of HDAC . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized and tested for its inhibitory activity against HDACs .

Análisis De Reacciones Químicas

Hdac-IN-56 undergoes various chemical reactions, primarily involving its interaction with HDAC enzymes. The compound inhibits the deacetylation of histones, leading to increased acetylation levels . Common reagents used in these reactions include acetyl-CoA and lysine acetyltransferase enzymes . The major products formed from these reactions are acetylated histones, which result in relaxed chromatin structure and increased gene expression .

Aplicaciones Científicas De Investigación

Hdac-IN-56 has a wide range of scientific research applications. It is used in the study of epigenetic regulation, particularly in understanding the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound is also used in the development of new therapeutic strategies for treating various diseases, including cancer and neurodegenerative disorders .

Mecanismo De Acción

Hdac-IN-56 exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) . This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression . The molecular targets of this compound include the HDAC enzymes, and the pathways involved are related to chromatin remodeling and gene transcription .

Comparación Con Compuestos Similares

Hdac-IN-56 is compared with other HDAC inhibitors, such as MS-275 and Tucidinostat . Unlike these compounds, this compound shows superior selectivity and inhibitory activity against class I HDACs . Similar compounds include other HDAC inhibitors like SAHA, Trichostatin A, and Panobinostat . This compound is unique in its high selectivity for HDAC1, HDAC2, and HDAC3, making it a promising candidate for targeted cancer therapy .

Propiedades

Fórmula molecular |

C28H28FN5O2 |

|---|---|

Peso molecular |

485.6 g/mol |

Nombre IUPAC |

N-(2-amino-4-fluorophenyl)-4-[(1S)-1-[3-[4-[(dimethylamino)methyl]phenyl]-6-oxopyridazin-1-yl]ethyl]benzamide |

InChI |

InChI=1S/C28H28FN5O2/c1-18(20-8-10-22(11-9-20)28(36)31-26-13-12-23(29)16-24(26)30)34-27(35)15-14-25(32-34)21-6-4-19(5-7-21)17-33(2)3/h4-16,18H,17,30H2,1-3H3,(H,31,36)/t18-/m0/s1 |

Clave InChI |

LYXJJUVABRQDQS-SFHVURJKSA-N |

SMILES isomérico |

C[C@@H](C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |

SMILES canónico |

CC(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

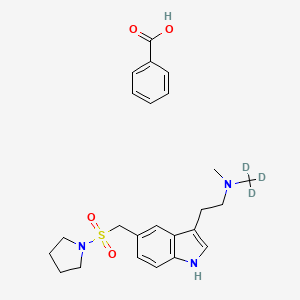

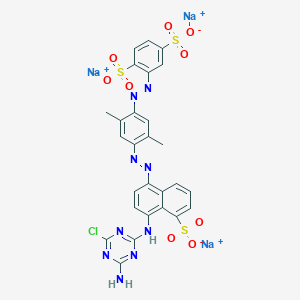

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

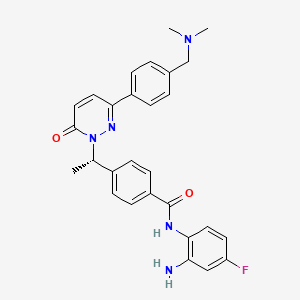

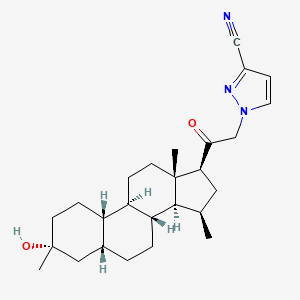

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

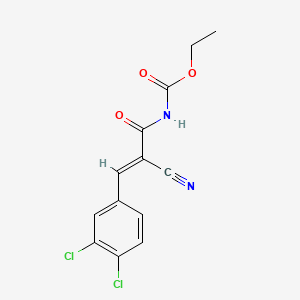

![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)